

Recommended dosage of Ch282-5 for in vivo studies

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Compound of Interest

Compound Name: Ch282-5

Cat. No.: B15583236

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Application Notes and Protocols: Ch282-5 for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

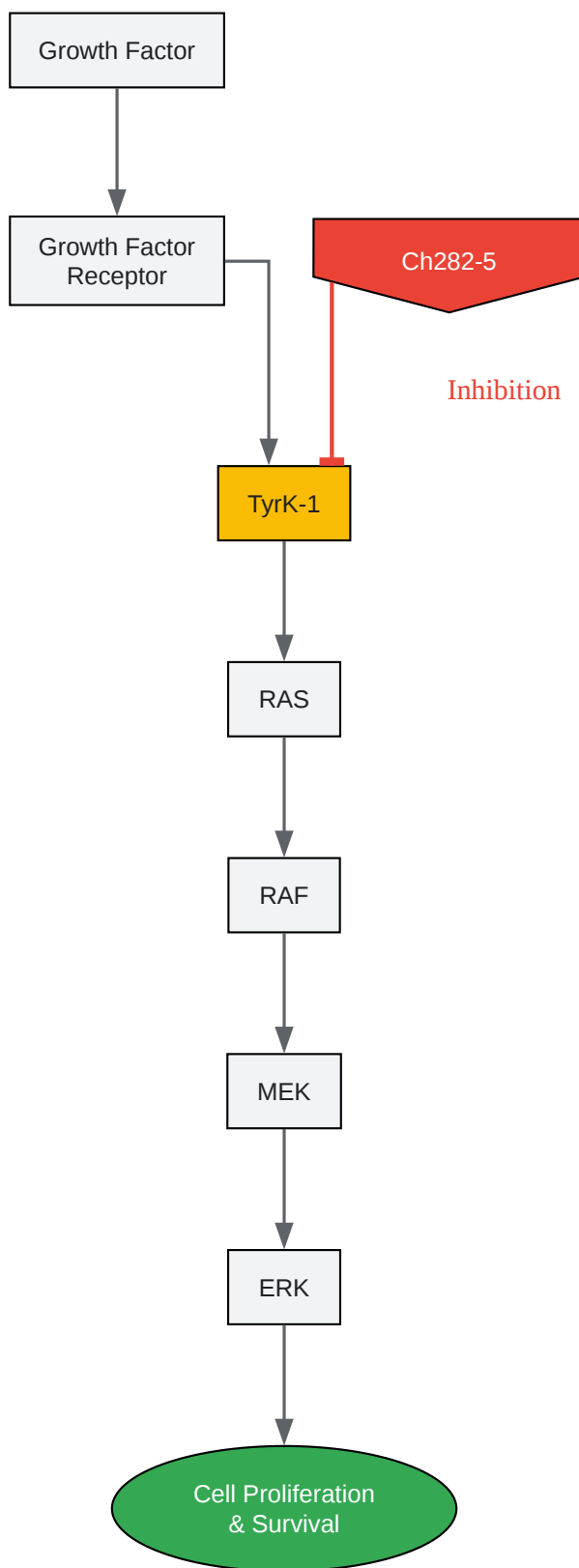
Introduction

Ch282-5 is a potent and selective small molecule inhibitor of the novel tyrosine kinase "TyrK-1," which has been identified as a key driver in the proliferation of various solid tumors. These application notes provide detailed protocols for the use of **Ch282-5** in preclinical in vivo models to assess its efficacy and pharmacodynamic properties.

Mechanism of Action

Ch282-5 competitively binds to the ATP-binding pocket of TyrK-1, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways,

primarily the RAS-RAF-MEK-ERK cascade. This action leads to cell cycle arrest and apoptosis in tumor cells with aberrant TyrK-1 signaling.



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Caption: Hypothetical signaling pathway of TyrK-1 and the inhibitory action of **Ch282-5**.

Recommended Dosage for In Vivo Studies

The following dosages are recommended based on preclinical studies in immunodeficient mice bearing human tumor xenografts. Researchers should perform their own dose-finding studies for specific tumor models and animal strains.

Parameter	Value	Notes
Formulation	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	Prepare fresh daily. Protect from light.
Route of Administration	Oral (p.o.) or Intraperitoneal (i.p.)	Oral gavage is preferred for daily dosing.
Recommended Dose Range	25 - 100 mg/kg	Start with a dose-ranging study to determine optimal efficacy and tolerability.
Dosing Frequency	Once daily (QD)	Consistent dosing at the same time each day is recommended.
Maximum Tolerated Dose (MTD)	Approx. 125 mg/kg (in BALB/c mice)	Monitor for signs of toxicity (e.g., weight loss, lethargy).

Experimental Protocols

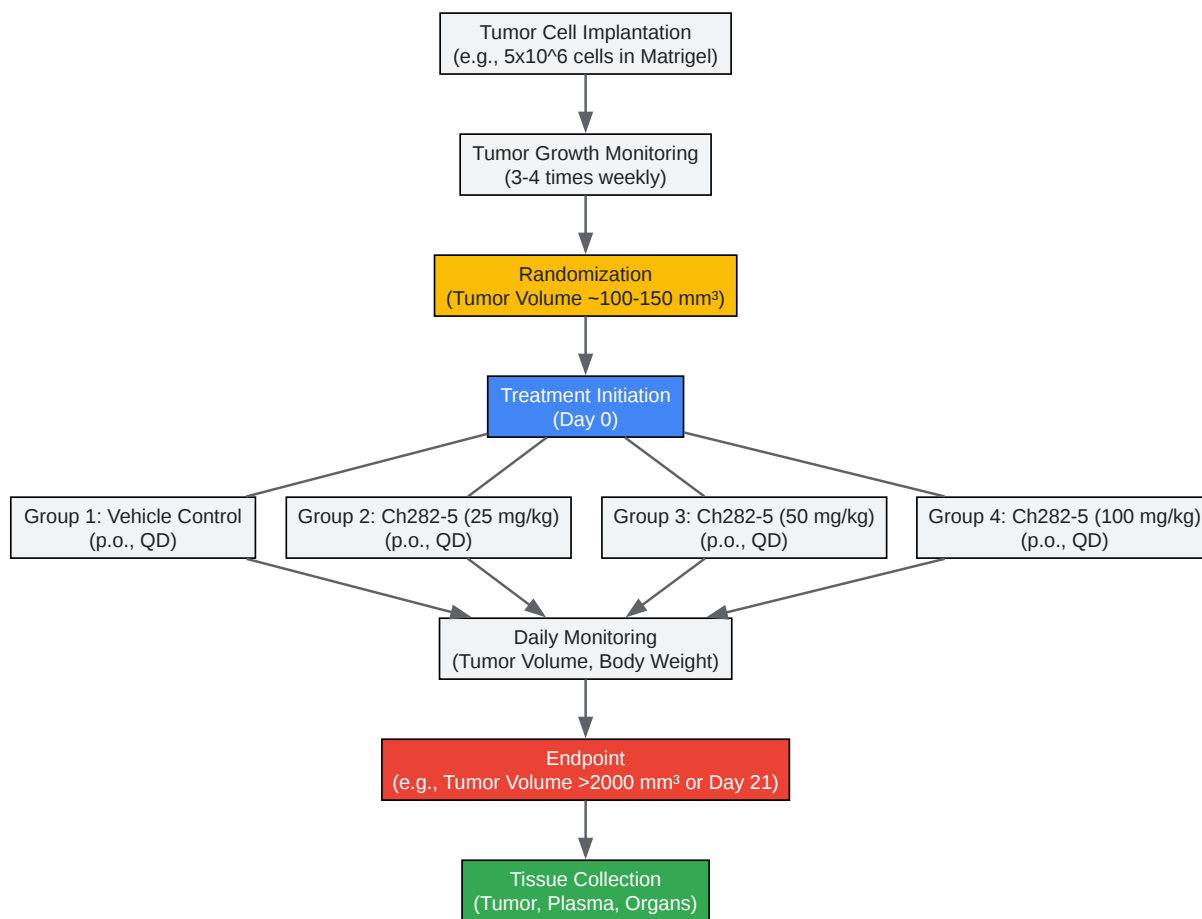
Preparation of Ch282-5 Formulation

- Weigh the required amount of **Ch282-5** powder.
- Dissolve **Ch282-5** in 100% DMSO to create a stock solution (e.g., 50 mg/mL).
- In a separate tube, mix the required volumes of PEG300, Tween 80, and saline.

- Add the **Ch282-5** stock solution to the vehicle mixture dropwise while vortexing to ensure complete dissolution.
- The final concentration of DMSO should not exceed 10%.

In Vivo Xenograft Efficacy Study

This protocol describes a typical efficacy study in a subcutaneous xenograft model.



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